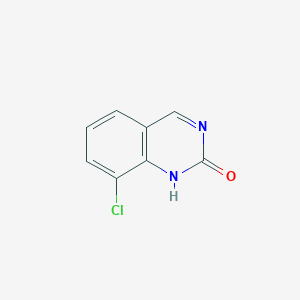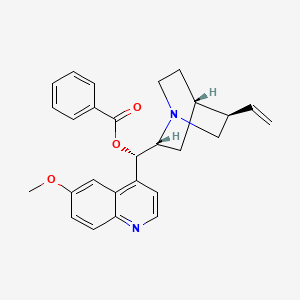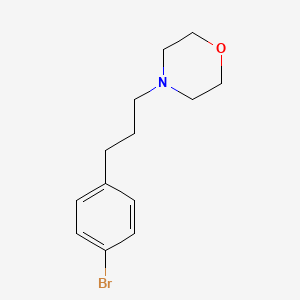
Potassium 2-(oxiran-2-YL)ethyltrifluoroborate
Vue d'ensemble
Description
Potassium 2-(oxiran-2-YL)ethyltrifluoroborate is a chemical compound with the molecular formula C4H7BOF3K. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features an oxirane (epoxide) ring and a trifluoroborate group, making it a versatile reagent in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(oxiran-2-YL)ethyltrifluoroborate typically involves the reaction of an appropriate boronic acid or ester with potassium fluoride and a suitable epoxide precursor. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference. The reaction conditions often require mild heating to facilitate the formation of the trifluoroborate salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium 2-(oxiran-2-YL)ethyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Ring-Opening Reactions: The oxirane ring can be opened under acidic or basic conditions, leading to the formation of diols or other functionalized products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids and Bases: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to catalyze the ring-opening reactions of the oxirane ring.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include amines, ethers, or thioethers.
Ring-Opened Products: The ring-opening reactions typically yield diols or other hydroxyl-containing compounds.
Applications De Recherche Scientifique
Potassium 2-(oxiran-2-YL)ethyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the field of medicinal chemistry.
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of Potassium 2-(oxiran-2-YL)ethyltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the reactive oxirane ring and the trifluoroborate group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions, while the trifluoroborate group can participate in substitution reactions. These properties make the compound a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Potassium 2-(oxiran-2-YL)ethylborate: Similar to Potassium 2-(oxiran-2-YL)ethyltrifluoroborate but lacks the trifluoro group.
Potassium 2-(oxiran-2-YL)ethylfluoroborate: Contains a fluoroborate group instead of a trifluoroborate group.
Potassium 2-(oxiran-2-YL)ethylchloroborate: Contains a chloroborate group instead of a trifluoroborate group
Uniqueness: this compound is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and stability compared to other similar compounds. The trifluoroborate group enhances the compound’s ability to participate in a wider range of chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
IUPAC Name |
potassium;trifluoro-[2-(oxiran-2-yl)ethyl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3O.K/c6-5(7,8)2-1-4-3-9-4;/h4H,1-3H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPKXHVWPKSEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC1CO1)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid](/img/structure/B3146712.png)




![2-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3146741.png)







